![molecular formula C14H8F6O3 B6384930 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethoxyphenol, 95% CAS No. 1261934-51-3](/img/structure/B6384930.png)
5-(4-Trifluoromethoxyphenyl)-3-trifluoromethoxyphenol, 95%
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Overview
Description
5-(4-Trifluoromethoxyphenyl)-3-trifluoromethoxyphenol, 95% (5-TFMOP-3-TFMOP) is an organic compound that has been used in a variety of scientific and industrial applications. It is a colorless liquid with a faint odor and is soluble in most organic solvents. 5-TFMOP-3-TFMOP has been studied for its unique properties, and its ability to be used in a wide range of applications.
Mechanism of Action
The mechanism of action of 5-TFMOP-3-TFMOP is not fully understood. It is known, however, that it can act as a Lewis acid, forming hydrogen bonds with other molecules. This allows it to act as a catalyst in a variety of reactions, allowing for the formation of new molecules. Additionally, 5-TFMOP-3-TFMOP can act as a nucleophile, allowing it to react with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-TFMOP-3-TFMOP are not well understood. However, it is known that it can act as a Lewis acid, forming hydrogen bonds with other molecules. This can lead to the formation of new molecules, as well as the alteration of existing molecules. Additionally, 5-TFMOP-3-TFMOP can act as a nucleophile, allowing it to react with other molecules.
Advantages and Limitations for Lab Experiments
The use of 5-TFMOP-3-TFMOP in lab experiments has both advantages and limitations. One of the main advantages of using 5-TFMOP-3-TFMOP is its ability to act as a catalyst in a variety of reactions, allowing for the formation of new molecules. Additionally, 5-TFMOP-3-TFMOP can act as a nucleophile, allowing it to react with other molecules. This can lead to the formation of new molecules, as well as the alteration of existing molecules. However, one of the main limitations of 5-TFMOP-3-TFMOP is its low solubility in water, which can make it difficult to use in aqueous solutions.
Future Directions
There are a number of potential future directions for the use of 5-TFMOP-3-TFMOP. One potential direction is the use of 5-TFMOP-3-TFMOP as a catalyst in the synthesis of new compounds. Additionally, 5-TFMOP-3-TFMOP could be used in the synthesis of polymers and other materials. Furthermore, 5-TFMOP-3-TFMOP could be used as a reagent in the synthesis of drugs, pesticides, and other organic compounds. Finally, 5-TFMOP-3-TFMOP could be used as a solvent in a variety of reactions.
Synthesis Methods
5-TFMOP-3-TFMOP is typically synthesized through a process known as the Williamson ether synthesis. This process involves the reaction of an alkyl halide with a hydroxyl group-containing compound to form an ether. The reaction of an alkyl halide with 5-TFMOP-3-TFMOP is a nucleophilic substitution reaction, in which the halide is replaced by an oxygen atom. The reaction is typically carried out in an inert solvent such as dichloromethane or toluene at a temperature of -78°C.
Scientific Research Applications
5-TFMOP-3-TFMOP has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, including drugs, pesticides, and other organic compounds. It has also been used in the synthesis of organometallic compounds, and as a catalyst in a variety of reactions. 5-TFMOP-3-TFMOP has also been used as a solvent in the synthesis of polymers and other materials.
properties
IUPAC Name |
3-(trifluoromethoxy)-5-[4-(trifluoromethoxy)phenyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6O3/c15-13(16,17)22-11-3-1-8(2-4-11)9-5-10(21)7-12(6-9)23-14(18,19)20/h1-7,21H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZXYGMQOJNEDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)OC(F)(F)F)O)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686737 |
Source
|
Record name | 4',5-Bis(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50686737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Trifluoromethoxyphenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261934-51-3 |
Source
|
Record name | 4',5-Bis(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50686737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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